molecular formula C16H12N2O5 B5541642 methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate

methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate

Cat. No.: B5541642
M. Wt: 312.28 g/mol
InChI Key: UOHUDWBFUHOEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate, also known as MIFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MIFB belongs to the class of isoxazole compounds and is known to possess a wide range of biological activities.

Scientific Research Applications

Oxidation and Derivative Formation

  • Chemical Transformations : Methyl group oxidation in derivatives similar to methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate has been studied, showing the formation of carboxylic acid salts and subsequent decarboxylation under specific conditions, illustrating the chemical reactivity and potential for derivative synthesis of such compounds (El’chaninov et al., 1982).

Antagonist Activity and Structural Optimization

  • Biological Activity : Sulfonamide derivatives, structurally related to the subject compound, have been optimized for selective EP1 receptor antagonistic activity. This involves structural adjustments to enhance biological specificity and reduce potential drug interactions, underscoring the compound's relevance in therapeutic research (Naganawa et al., 2006).

Synthesis and Characterization

  • Novel Compound Synthesis : Research into the synthesis of novel compounds, including the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, has paved the way for generating a variety of heterocyclic systems. These studies contribute to the broader understanding of synthetic methodologies and the potential for generating novel compounds with specific properties (Toplak et al., 1999).

Liquid Crystals and Material Science

  • Material Applications : The development of novel tetrazole liquid crystals showcases the application of compounds in material science, particularly in the creation of new materials with specific optical and physical properties. This research highlights the compound's potential in advancing materials science and engineering (Tariq et al., 2013).

Environmental Persistence and Treatment

  • Environmental Impact : Studies on the occurrence and removal of benzotriazoles, which share structural similarities with the subject compound, from wastewater indicate challenges in eliminating these persistent pollutants. This underscores the environmental relevance of understanding and managing the lifecycle and impact of such chemicals (Reemtsma et al., 2010).

Properties

IUPAC Name

methyl 2-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-21-16(20)10-5-2-3-6-11(10)17-15(19)12-9-14(23-18-12)13-7-4-8-22-13/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHUDWBFUHOEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49715696
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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